

Physicochemical Properties of Methasulfocarb

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Compound Focus: Methasulfocarb

CAS No.: 66952-49-6

Cat. No.: S535103

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The table below summarizes the available data for **Methasulfocarb** (CAS 66952-49-6), which is a thiocarbamate fungicide used to treat fungal diseases in rice [1] [2].

Property	Value	Source / Comment
CAS Registry Number	66952-49-6	[3] [1] [2]
Molecular Formula	C ₉ H ₁₁ NO ₄ S ₂	[3] [1] [2]
Molecular Weight	261.32 g/mol	[3] [1] [2]
Melting Point	137-138 °C	[3] [1]
Density	~1.42 g/cm ³	[3] [1] [4]
Log P (Partition coefficient)	1.68	Indicates low lipophilicity [1]
Water Solubility (at 20°C)	480 mg/L (at pH 7)	Moderate [1]
DMSO Solubility	~25 mg/mL (95.67 mM)	Sonication is recommended to achieve dissolution [2].

Detailed Experimental Protocol for DMSO Solubility Assessment

For research involving biological screening, accurately determining a compound's solubility in DMSO is crucial. The following protocol, adapted from a published research paper on fragment-based screening, uses NMR for precise quantification [5] [6].

• Preparation of Stock Solution

- Dissolve the compound (provided as a powder) in DMSO-d6 to a target concentration of **100 mM**.
- Use vigorous shaking at room temperature until the compound is fully solubilized.
- Allow the solution to stand overnight at room temperature.
- For long-term storage, keep the stock solution at **-20°C** for up to several months.

• Preparation of Diluted Test Solution

- Thaw the 100 mM stock solution and keep it at room temperature overnight.
- Dilute this stock solution with DMSO-d6 to a target concentration of **1 mM**. This concentration is typical for fragment-based screening assays.

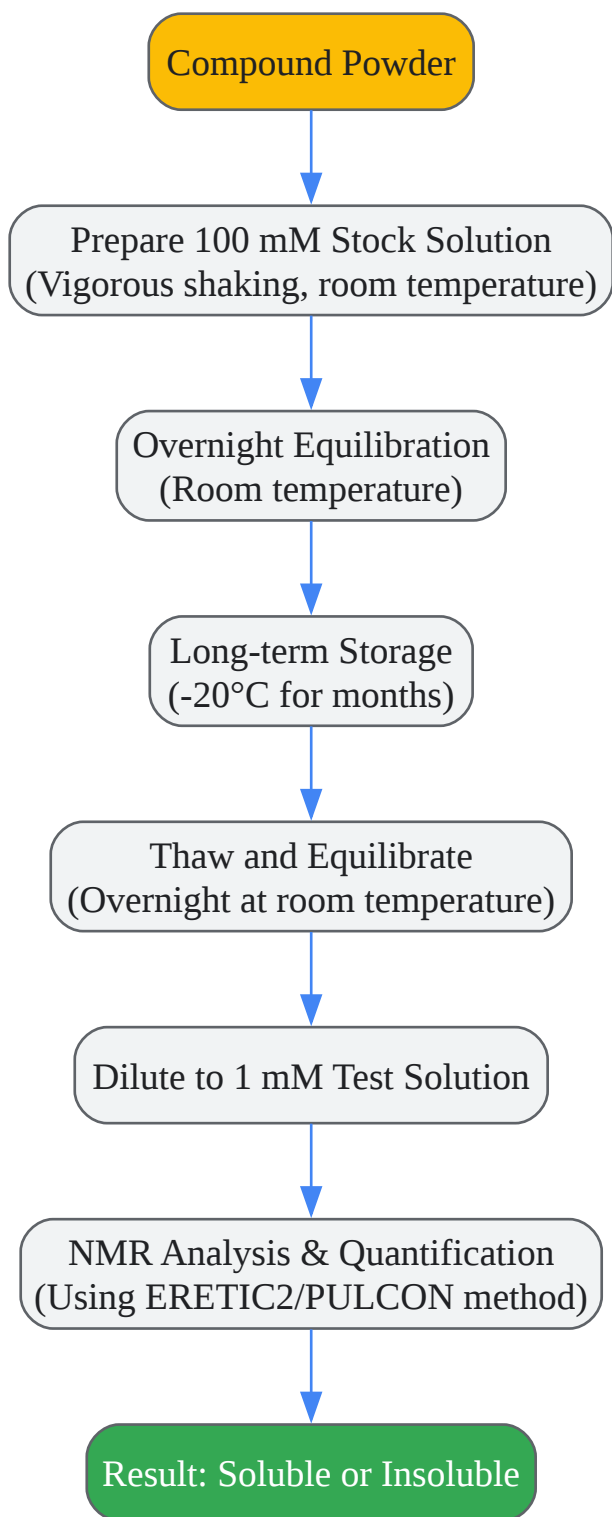
• NMR Analysis and Quantification

- **Instrument:** Use a Bruker Avance III HD 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- **Acquisition Parameters:**
 - **Flip Angle:** 30° 1H pulse
 - **Acquisition Time:** 1.36 seconds
 - **Spectral Width:** 20 ppm
 - **Scans:** 32 per sample
 - **Relaxation Delay:** 5 seconds between scans
 - **Temperature:** 298 K (25°C)
 - **Pressure:** Atmospheric
- **Quantification Method:** Use the **ERETIC2** method (Electronic Reference to access In vivo Concentrations), which is based on the PULCON principle. This method correlates the absolute intensities of the sample's NMR peaks with a reference spectrum of a known standard.
- **Reference Standard:** A **1 mM solution of isoleucine in DMSO-d6**.
- **Estimated Experimental Error:** ±50 µM.

This method classifies a compound as "soluble" if the measured concentration is 1000 μM (1 mM), and "insoluble" if it is below this threshold. The "gray area" between 900-999 μM is considered ambiguous due to experimental error [5] [6].

Workflow for Solubility Assessment

The diagram below outlines the key stages of the experimental protocol.



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Key Considerations for Researchers

- **Solubility Definition:** Note that a 1 mM solubility threshold is critical for fragment-based screening, whereas a 10 mM threshold is common for preparing stock solutions. A compound with solubility between 1-10 mM might be suitable for the former but not the latter [5] [6].
- **Handling and Storage:** Freeze-thaw cycles and storage conditions can impact solubility. The protocol suggests a specific handling routine to ensure consistency [5] [2].
- **Data Gaps:** The provided solubility value for **Methasulfocarb** is from a commercial supplier and may not have been derived from the rigorous NMR protocol described [2]. Independent verification is often recommended for critical applications.

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References

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